molecular formula C7H13FO B12087128 3-(1-Fluorocyclobutyl)propan-1-ol

3-(1-Fluorocyclobutyl)propan-1-ol

Cat. No.: B12087128
M. Wt: 132.18 g/mol
InChI Key: XZHQBUHTFNVBIJ-UHFFFAOYSA-N
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Description

3-(1-Fluorocyclobutyl)propan-1-ol is an organic compound that belongs to the class of primary alcohols It features a fluorinated cyclobutyl ring attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Fluorocyclobutyl)propan-1-ol typically involves the fluorination of cyclobutyl derivatives followed by the introduction of a propanol group. One common method includes the reaction of cyclobutyl bromide with a fluorinating agent such as silver fluoride (AgF) to produce 1-fluorocyclobutane. This intermediate is then subjected to a Grignard reaction with propanal to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Fluorocyclobutyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used for oxidizing the primary alcohol group.

    Reduction: Lithium aluminum hydride (LiAlH4) is used for reducing the compound to alkanes.

    Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

3-(1-Fluorocyclobutyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Fluorocyclobutyl)propan-1-ol involves its interaction with specific molecular targets. The fluorinated cyclobutyl ring can interact with enzymes and receptors, potentially altering their activity. The primary alcohol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Fluorocyclobutyl)propan-1-ol is unique due to the presence of both a fluorinated cyclobutyl ring and a propanol chain. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H13FO

Molecular Weight

132.18 g/mol

IUPAC Name

3-(1-fluorocyclobutyl)propan-1-ol

InChI

InChI=1S/C7H13FO/c8-7(3-1-4-7)5-2-6-9/h9H,1-6H2

InChI Key

XZHQBUHTFNVBIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCCO)F

Origin of Product

United States

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